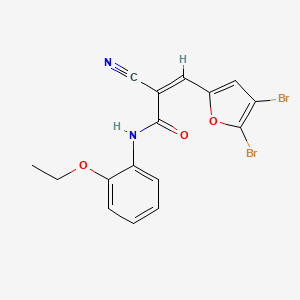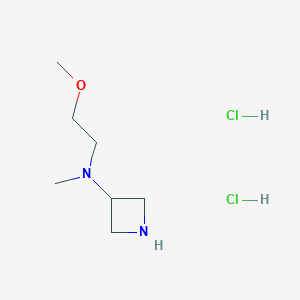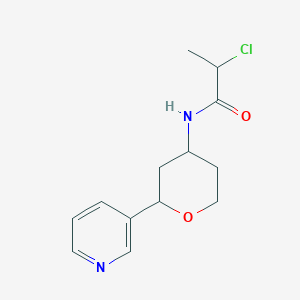
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that has been used in various chemical reactions and biological assays.
作用机制
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide generates singlet oxygen through a photochemical reaction. When exposed to light, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide absorbs energy and undergoes a transition to an excited state. In this excited state, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can react with molecular oxygen to form singlet oxygen. Singlet oxygen can then react with various biomolecules such as proteins, lipids, and DNA, leading to oxidative damage.
生化和生理效应
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been shown to induce oxidative damage in cells, leading to cell death. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has also been shown to induce apoptosis, a programmed cell death mechanism that is important in the development and maintenance of tissues. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a potent oxidant that can be used in various chemical reactions and biological assays. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is easy to synthesize and can be obtained in high yield. However, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is highly reactive and can be hazardous if not handled properly. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide should be stored in a cool, dry place away from light and air.
未来方向
There are several future directions for research involving 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide. One direction is the development of new photosensitizers for photodynamic therapy. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has shown promise in killing cancer cells, but it is not specific to cancer cells and can also damage healthy cells. Developing new photosensitizers that are more selective for cancer cells could improve the effectiveness and safety of photodynamic therapy. Another direction is the study of oxidative stress in cells. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be used as a tool to study oxidative stress in cells and to identify new targets for therapeutic intervention. Finally, 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be used in the synthesis of new organic compounds with potential biological activity.
合成方法
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be synthesized using a simple one-pot reaction between 2-pyridinecarboxaldehyde, chloroacetyl chloride, and hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification using column chromatography.
科学研究应用
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been widely used in scientific research due to its ability to generate singlet oxygen, a highly reactive form of oxygen that can react with various biomolecules. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has been used in photodynamic therapy, a medical treatment that involves the use of light and a photosensitizer to kill cancer cells. 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has also been used in the synthesis of various organic compounds and in the study of oxidative stress in cells.
属性
IUPAC Name |
2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCISZHFYZZODX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

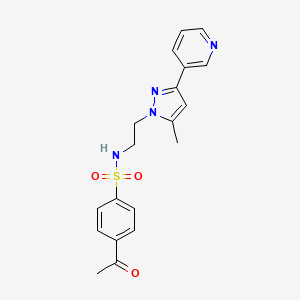
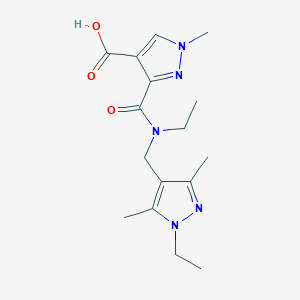
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
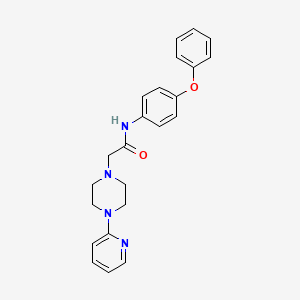
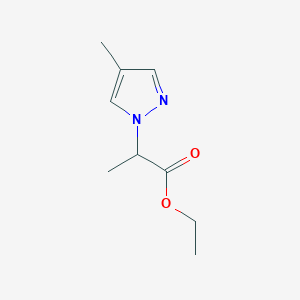
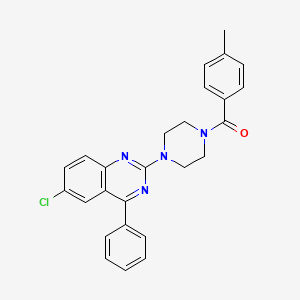
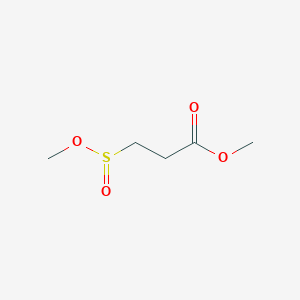
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
